molecular formula C10H15NO B13087147 4-Cyclohexyl-3-oxobutanenitrile

4-Cyclohexyl-3-oxobutanenitrile

Cat. No.: B13087147
M. Wt: 165.23 g/mol
InChI Key: OKABOAVRSWXYON-UHFFFAOYSA-N
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Description

4-Cyclohexyl-3-oxobutanenitrile is an organic compound with the molecular formula C10H15NO It is a member of the nitrile family, characterized by the presence of a cyano group (-CN) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyclohexyl-3-oxobutanenitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl cyanoacetate, followed by hydrolysis and decarboxylation. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques, such as distillation and crystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-3-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles, depending on the nucleophile used.

Scientific Research Applications

4-Cyclohexyl-3-oxobutanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of enzyme inhibitors and other biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-3-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-3-oxobutanenitrile: Similar structure but with a phenyl group instead of a cyclohexyl group.

    3-Oxobutanenitrile: Lacks the cyclohexyl group, making it less sterically hindered.

    4-(Cyclobutyloxy)-3-oxobutanenitrile: Contains a cyclobutyloxy group, which alters its reactivity and properties.

Uniqueness

4-Cyclohexyl-3-oxobutanenitrile is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-cyclohexyl-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-7-6-10(12)8-9-4-2-1-3-5-9/h9H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKABOAVRSWXYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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